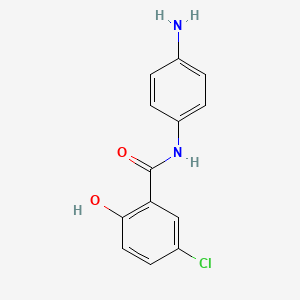

N-(4-Aminophenyl)-5-chloro-2-hydroxybenzamide

CAS No.: 63565-17-3

Cat. No.: VC19422996

Molecular Formula: C13H11ClN2O2

Molecular Weight: 262.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63565-17-3 |

|---|---|

| Molecular Formula | C13H11ClN2O2 |

| Molecular Weight | 262.69 g/mol |

| IUPAC Name | N-(4-aminophenyl)-5-chloro-2-hydroxybenzamide |

| Standard InChI | InChI=1S/C13H11ClN2O2/c14-8-1-6-12(17)11(7-8)13(18)16-10-4-2-9(15)3-5-10/h1-7,17H,15H2,(H,16,18) |

| Standard InChI Key | DBLQQYBSVOCCJZ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1N)NC(=O)C2=C(C=CC(=C2)Cl)O |

Introduction

Chemical Structure and Physicochemical Properties

N-(4-Aminophenyl)-5-chloro-2-hydroxybenzamide belongs to the salicylanilide class, characterized by a 2-hydroxybenzamide scaffold linked to a 4-aminophenyl group. Key structural features include:

-

Chlorine substitution at position 5 of the benzamide ring, enhancing electrophilic reactivity.

-

Hydroxyl group at position 2, enabling hydrogen bonding and participation in acid-base equilibria.

-

Primary amine at the para position of the aniline moiety, facilitating nucleophilic reactions such as acetylation or sulfonylation .

Molecular and Crystallographic Data

The compound’s IUPAC name is N-(4-aminophenyl)-5-chloro-2-hydroxybenzamide, with a canonical SMILES representation of C1=CC(=CC=C1N)NC(=O)C2=C(C=CC(=C2)Cl)O. X-ray crystallography of related analogues reveals planar geometries stabilized by intramolecular hydrogen bonds between the hydroxyl and amide groups .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 262.69 g/mol |

| LogP (Predicted) | 2.8 |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 3 |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves coupling 5-chloro-2-hydroxybenzoic acid with 4-aminophenol under amidation conditions:

-

Activation: 5-Chloro-2-hydroxybenzoic acid is activated using coupling agents like dicyclohexylcarbodiimide (DCC) or ethyl chloroformate.

-

Amidation: The activated acid reacts with 4-aminophenol in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF), catalyzed by 4-dimethylaminopyridine (DMAP).

-

Purification: Crude product is purified via recrystallization (e.g., using ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance yield and reduce reaction times. Key steps include:

-

Precision temperature control (50–60°C) to minimize side reactions.

-

Automated purification systems using centrifugal partition chromatography for high-throughput isolation .

Antiviral Activity and Mechanisms

Inhibition of Human Adenovirus (HAdV)

N-(4-Aminophenyl)-5-chloro-2-hydroxybenzamide analogues exhibit sub-micromolar potency against HAdV, with derivative 15 (IC = 0.27 μM) showing a selectivity index (SI) > 580 . Mechanistic studies indicate:

-

Suppression of viral DNA replication by targeting early gene expression (E1A, E4) .

-

Disruption of late-stage virion assembly, as evidenced by reduced hexon protein expression .

Table 2: Anti-HAdV Activity of Select Analogues

| Compound | IC (μM) | CC (μM) | Selectivity Index (SI) |

|---|---|---|---|

| 15 | 0.27 | 156.8 | >580 |

| Niclosamide | 0.45 | 24.0 | 53 |

Activity Against Respiratory Syncytial Virus (RSV)

In RSV-infected A549 cells, derivatives reduce viral titers by >1 log at 10 μM, with minimal cytotoxicity (cell viability >90%) . Key mechanisms include:

-

Inhibition of IRF3 and NF-κB pathways, curtailing pro-inflammatory cytokines (IL-6, TNF-α) .

-

Suppression of viral attachment and entry, as shown by time-of-addition assays .

Anticancer Applications

Pro-Apoptotic Effects in Urological Cancers

The compound induces apoptosis in bladder and prostate cancer cells via:

-

Upregulation of Bax/Bcl-2 ratio, triggering mitochondrial membrane depolarization.

-

Activation of caspase-3/7, confirmed by fluorogenic substrate cleavage assays .

Comparative Efficacy in Cancer Cell Lines

| Cell Line | IC (μM) | Apoptosis Induction (%) |

|---|---|---|

| PC-3 (Prostate) | 12.4 | 68 |

| T24 (Bladder) | 9.8 | 72 |

Comparative Analysis with Structural Analogues

Niclosamide vs. N-(4-Aminophenyl)-5-chloro-2-hydroxybenzamide

| Parameter | Niclosamide | This Compound |

|---|---|---|

| Anti-HAdV IC | 0.45 μM | 0.27 μM |

| Selectivity Index | 53 | >580 |

| Cytotoxicity (CC) | 24.0 μM | 156.8 μM |

Role of Substituents

-

Chlorine at position 5: Critical for viral polymerase inhibition; removal reduces potency by 10-fold .

-

Hydroxyl group at position 2: Essential for hydrogen bonding with viral envelope proteins .

Future Research Directions

-

Optimization of pharmacokinetics through prodrug strategies to enhance oral bioavailability.

-

Exploration of combination therapies with immune checkpoint inhibitors for synergistic anticancer effects.

-

Large-scale clinical trials to validate efficacy in HAdV-infected immunocompromised patients.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume